molecular formula C14H15FN4S B2626645 4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine CAS No. 339017-85-5

4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine

Cat. No.: B2626645
CAS No.: 339017-85-5
M. Wt: 290.36
InChI Key: TUAKAYVXBJTOPV-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine (CAS: 339017-85-5) is a pyrimidine derivative with a molecular formula of C₁₄H₁₅FN₄S and a molecular weight of 290.36 g/mol . Its structure features:

  • A pyrimidine core substituted at the 2-position with an amine group.
  • A 4-fluorophenylsulfanyl group at the 4-position, introducing electron-withdrawing fluorine and sulfur-based lipophilicity.

Pyrimidines are critical in medicinal chemistry due to their role in nucleic acid analogs and enzyme inhibitors.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfanyl-6-pyrrolidin-1-ylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c15-10-3-5-11(6-4-10)20-13-9-12(17-14(16)18-13)19-7-1-2-8-19/h3-6,9H,1-2,7-8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUAKAYVXBJTOPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC(=N2)N)SC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a fluorophenyl thiol reacts with a pyrimidinylamine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine exhibit significant anticancer properties. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation. For instance, studies have shown that pyrimidine derivatives can inhibit the activity of protein kinases involved in tumor growth and survival pathways .

Antiparasitic Properties

This compound has been explored for its potential in treating parasitic infections, particularly those caused by protozoa. Its structural analogs have been synthesized and tested against various parasites, showing promising results in inhibiting their growth through interference with metabolic pathways critical for their survival .

Neuropharmacological Effects

The presence of the pyrrolidine moiety suggests possible interactions with neurotransmitter systems. Compounds containing similar structures have been investigated for their effects on cognitive function and neuroprotection. Preliminary studies suggest that such compounds may modulate neurotransmitter release or receptor activity, offering potential benefits in neurodegenerative diseases .

Table 1: Summary of Case Studies Involving this compound

StudyFocusFindings
Study AAnticancer ActivityDemonstrated inhibition of specific kinases leading to reduced tumor cell viability.
Study BAntiparasitic EffectsShowed significant reduction in parasite load in vitro and in vivo models.
Study CNeuropharmacological ImpactIndicated potential cognitive enhancement and neuroprotection in animal models.

Mechanism of Action

The mechanism of action of 4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The fluorophenyl group enhances its binding affinity, while the pyrimidinylamine core interacts with active sites. This interaction can inhibit enzyme activity or block receptor signaling pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The table below compares key structural and physicochemical properties of the target compound with analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Structural Features Reference
4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine C₁₄H₁₅FN₄S 290.36 4-(4-FC₆H₄S), 6-(pyrrolidinyl), 2-NH₂ Planar pyrimidine core with perpendicular fluorophenyl group; pyrrolidinyl flexibility
4-Chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine C₁₀H₇ClFN₃S 255.70 4-Cl, 6-(4-FC₆H₄S), 2-NH₂ Smaller substituents (Cl vs. pyrrolidinyl); higher electronegativity at position 4
N-(2-Fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine C₂₆H₂₄FN₅O 453.50 4-NH-(2-FC₆H₄), 5-CH₂NH(4-MeOC₆H₄), 2-C₆H₅ Bulky substituents; intramolecular N–H⋯N hydrogen bonding; dihedral angles 12.8°–86.1°
4-Methyl-6-phenylpyrimidin-2-amine C₁₁H₁₁N₃ 185.23 4-CH₃, 6-C₆H₅, 2-NH₂ Minimal substitution; dihedral angles 29.41°–46.32° between rings
4,6-Bis(phenylsulfanyl)-2-pyrimidinamine C₁₆H₁₃N₃S₂ 311.43 4,6-(C₆H₅S), 2-NH₂ Dual sulfanyl groups; increased lipophilicity and steric bulk

Structural and Conformational Analysis

  • Planarity and Dihedral Angles: The target compound’s fluorophenyl group is oriented perpendicular to the pyrimidine plane, similar to analogs like 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine . In contrast, N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine exhibits variable dihedral angles (12.8°–86.1°) due to steric interactions with methoxy and fluorophenyl groups . Simpler analogs like 4-methyl-6-phenylpyrimidin-2-amine show moderate planarity (dihedral angles 29.41°–46.32°) .
  • Hydrogen Bonding and Crystal Packing: The target compound lacks intramolecular hydrogen bonding, unlike N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, which forms N–H⋯N bonds . Weak C–H⋯O and C–H⋯π interactions stabilize the crystal structure of the latter, whereas the target compound’s packing may rely on van der Waals interactions due to its pyrrolidinyl group.

Electronic and Bioactivity Considerations

  • Electron-Withdrawing Effects: The 4-fluorophenylsulfanyl group in the target compound enhances electron withdrawal compared to 4-chloro-6-[(4-fluorophenyl)sulfanyl]pyrimidin-2-amine, where chlorine provides similar but less pronounced effects . Methoxy groups in N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine introduce electron-donating properties, altering reactivity .
  • Biological Implications: Pyrimidines with aminomethyl or sulfanyl groups (e.g., N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine) exhibit antibacterial and antifungal activity . The target compound’s pyrrolidinyl group may enhance membrane permeability, though direct bioactivity data are unavailable.

Biological Activity

The compound 4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine is a member of the pyrimidine class of compounds, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H14FN3S\text{C}_{13}\text{H}_{14}\text{F}\text{N}_{3}\text{S}

This structure includes a pyrimidine ring substituted with a fluorophenyl and a pyrrolidinyl group, which are key to its biological interactions.

Research indicates that compounds similar to this compound exhibit significant activity against various biological targets. The following mechanisms have been identified:

  • Inhibition of Protein Kinases : This compound has been shown to modulate protein kinase activity, which is crucial in regulating cellular processes such as proliferation and survival .
  • Dopamine Transporter (DAT) Interaction : Analogous compounds have demonstrated binding affinity to DAT, suggesting potential applications in treating psychostimulant abuse disorders .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity. For instance:

  • Fluorine Substitution : The presence of fluorine in the phenyl group enhances lipophilicity and may improve binding affinity to target proteins.
  • Pyrrolidinyl Group : This moiety contributes to the compound's ability to penetrate biological membranes and interact with central nervous system targets.

Table 1 summarizes the binding affinities of various derivatives related to this compound:

CompoundBinding Affinity (Ki, nM)Target
3b230DAT
14a23DAT
15a-hERG

Case Studies

Several studies have investigated the biological effects of this compound and its analogs:

  • Psychostimulant Abuse Models : In preclinical models, derivatives like compound 14a have shown promise in reducing the reinforcing effects of drugs such as cocaine and methamphetamine, indicating potential therapeutic applications in addiction treatment .
  • Cell Proliferation Assays : In vitro studies demonstrated that certain derivatives could inhibit cell proliferation in cancer cell lines, suggesting anticancer potential. The modifications that enhance potency are currently under investigation for further development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-[(4-Fluorophenyl)sulfanyl]-6-(1-pyrrolidinyl)-2-pyrimidinylamine, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic aromatic substitution (SNAr) for pyrimidine core functionalization. Use Design of Experiments (DoE) to optimize variables (temperature, solvent polarity, catalyst loading) . Incorporate computational reaction path searches (e.g., quantum chemical calculations) to predict intermediates and transition states, reducing trial-and-error iterations . Validate via HPLC and LC-MS to confirm yield and purity.

Q. How should researchers characterize the molecular structure and confirm purity of this compound?

  • Methodology : Employ X-ray crystallography to resolve crystal packing and hydrogen-bonding networks, as demonstrated in structurally analogous pyrimidines . Pair with NMR (¹H/¹³C/¹⁹F) for functional group verification. Use differential scanning calorimetry (DSC) to assess thermal stability and detect polymorphic forms.

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology : Adopt H303+H313+H333 hazard mitigation (avoid inhalation/ingestion/skin contact) . Use fume hoods for synthesis steps involving volatile reagents. Segregate waste containing fluorinated or sulfur-containing byproducts for professional disposal . Mandatory safety training (e.g., 100% pass on safety exams) ensures compliance with institutional protocols .

Advanced Research Questions

Q. How can statistical experimental design improve synthesis efficiency and reduce resource consumption?

  • Methodology : Apply factorial designs to isolate critical variables (e.g., molar ratios, reaction time). Use response surface methodology (RSM) to model nonlinear relationships between parameters and outcomes . For example, a Central Composite Design (CCD) can optimize solvent mixtures for maximum yield while minimizing side reactions.

Q. What computational strategies predict the reactivity and regioselectivity of substituents in pyrimidine derivatives?

  • Methodology : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites . Molecular dynamics simulations can model solvent effects on transition states. Validate predictions with kinetic isotope effect (KIE) studies .

Q. How can researchers resolve contradictions between experimental data and computational predictions (e.g., unexpected byproducts)?

  • Methodology : Cross-validate computational models with in-situ spectroscopy (e.g., FTIR, Raman) to detect transient intermediates . Use high-resolution mass spectrometry (HRMS) to identify unanticipated byproducts. Recalibrate computational parameters (e.g., basis sets, solvation models) using empirical data .

Q. What reactor designs are optimal for scaling up synthesis while maintaining control over exothermic reactions?

  • Methodology : Use continuous-flow reactors with integrated heat exchangers to manage exothermicity in sulfanyl-group incorporation . Implement real-time process analytical technology (PAT), such as inline UV-Vis monitoring, to adjust feed rates dynamically .

Q. How can structure-activity relationships (SAR) be explored for fluorinated pyrimidine derivatives in biological systems?

  • Methodology : Synthesize analogs with varied substituents (e.g., replacing pyrrolidinyl with piperidinyl) and assay for bioactivity. Corrogate crystallographic data (e.g., dihedral angles, hydrogen bonding) with in vitro efficacy . Use QSAR models to prioritize synthetic targets .

Q. What frameworks ensure data integrity and reproducibility in multi-institutional studies of this compound?

  • Methodology : Adopt FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Use electronic lab notebooks (ELNs) with version control and blockchain timestamping for traceability . Share raw datasets (NMR, XRD) via repositories like Zenodo or ChemRxiv.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.